cis-3-Amino-1-methylcyclobutanecarboxylic acid
Overview
Description
Scientific Research Applications
Synthesis and Physical-Chemical Properties
The synthesis and physical-chemical properties of cyclobutanecarboxylic acids, including those with amino groups, have been a subject of research. For instance, Chernykh et al. (2016) synthesized cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids, examining their pKa values and interactions with fluorine atoms (Chernykh et al., 2016). Feskov et al. (2017) synthesized cis- and trans-1-amino-3-hydroxy-3-methylcyclobutanecarboxylic acids as threonine analogues, noting differences in pKa values and X-ray data of the cyclobutane rings (Feskov et al., 2017).
Antagonist Activity and Anticonvulsant Action
Research by Gaoni et al. (1994) on cis- and trans-3-substituted 1-aminocyclobutanecarboxylic acids revealed their potential as NMDA receptor antagonists and anticonvulsants, with some compounds showing higher potency than standard NMDA receptor antagonists (Gaoni et al., 1994).
Expedient Synthesis Approaches
Radchenko et al. (2011) developed an expedient approach to synthesize cis- and trans-3-aminocyclobutanecarboxylic acids, establishing their stereochemistry through nuclear Overhauser effect spectroscopy experiments (Radchenko et al., 2011).
GABA-like Activity
Allan et al. (1980) synthesized both cis- and trans-3-aminocyclobutane-1-carboxylic acid as GABA analogs. The cis isomer displayed weak to moderate GABA-like activity in various assays, whereas the trans isomer was less effective (Allan et al., 1980).
Potent NMDA Receptor Agonist
Another study by Allan et al. (1990) on a series of 1-aminocyclobutane-1-carboxylic acids found the trans isomer to be a very potent NMDA agonist, significantly more active than NMDA at NMDA receptors (Allan et al., 1990).
Safety and Hazards
Properties
IUPAC Name |
3-amino-1-methylcyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(5(8)9)2-4(7)3-6/h4H,2-3,7H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWPVFAAAKGBOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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